molecular formula C14H18N2O4 B2943693 4-Benzyloxycarbonylamino-pyrrolidine-3-carboxylic acid methyl ester CAS No. 1260806-29-8

4-Benzyloxycarbonylamino-pyrrolidine-3-carboxylic acid methyl ester

Cat. No.: B2943693
CAS No.: 1260806-29-8
M. Wt: 278.308
InChI Key: DSOZCTHYHKINTK-UHFFFAOYSA-N
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Description

4-Benzyloxycarbonylamino-pyrrolidine-3-carboxylic acid methyl ester is a pyrrolidine-based compound featuring a benzyloxycarbonylamino (Cbz) group at position 4 and a methyl ester at the 3-carboxylic acid position. The Cbz group serves as a protective moiety for amines, commonly employed in peptide synthesis and medicinal chemistry to prevent undesired side reactions during multi-step syntheses . The methyl ester enhances solubility in organic solvents and facilitates further derivatization.

Properties

IUPAC Name

methyl 4-(phenylmethoxycarbonylamino)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-13(17)11-7-15-8-12(11)16-14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,15H,7-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOZCTHYHKINTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Benzyloxycarbonylamino-pyrrolidine-3-carboxylic acid methyl ester (Boc-Pyr-3-COOMe) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of Boc-Pyr-3-COOMe typically involves multi-step organic reactions. Key steps include the protection of the amino group, formation of the pyrrolidine ring, and introduction of the methyl ester group. The use of protecting groups such as benzyloxycarbonyl (Boc) is crucial to ensure selective reactions during synthesis.

Biological Activity

The biological activity of Boc-Pyr-3-COOMe has been explored in various studies, revealing its potential as an inhibitor in enzymatic processes and its interaction with cellular pathways.

Boc-Pyr-3-COOMe appears to modulate specific molecular targets, influencing various biochemical pathways. For instance, it may interact with enzymes involved in metabolic processes, potentially inhibiting their activity and thus affecting downstream signaling pathways.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of Boc-Pyr-3-COOMe:

  • Enzyme Inhibition : Research indicates that Boc-Pyr-3-COOMe can act as an inhibitor of certain enzymes, which could be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders .
  • Cellular Effects : In vitro studies have shown that Boc-Pyr-3-COOMe exhibits low cytotoxicity at higher concentrations, indicating a favorable safety profile for potential therapeutic applications .
  • Pharmacological Potential : The compound has been investigated for its role in modulating PPARα activity, which is linked to inflammation and metabolic regulation. Agonism of this receptor by similar compounds has shown promise in ameliorating conditions like neurodegeneration .

Case Studies

Several case studies have documented the effects of Boc-Pyr-3-COOMe in biological systems:

StudyFocusKey Findings
Avenoza et al. (2020)Synthesis and ActivityDeveloped a concise synthesis; showed enzyme inhibition potential .
PMC7365701 (2020)PPARα ModulationDemonstrated low toxicity; potential for anti-inflammatory applications .
PMC90693 (2001)Neuraminidase InhibitionInvestigated structural analogs; highlighted the importance of structural modifications for activity .

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine Derivatives

The following table summarizes key structural and synthetic differences between 4-benzyloxycarbonylamino-pyrrolidine-3-carboxylic acid methyl ester and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Spectral Data Yield/Purity Reference
This compound Cbz at C4, methyl ester at C3 C15H18N2O4 290.32* Not explicitly provided in evidence; likely FTIR (C=O ~1675 cm<sup>-1</sup>), MS (m/z ~290) Not reported Target
(R)-2-Methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride Methyl at C2, methyl ester at C2, HCl salt C8H15NO2·HCl 193.67 Not provided; protonation likely alters solubility and reactivity Not reported
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-(trifluoromethylphenylureido)methyl-pyrrolidine-3-carboxylic acid Benzodioxole at C4, trifluoromethylphenyl ureido at C3 C22H22F3N3O5 466.42 FTIR: 1675 cm<sup>-1</sup> (C=O), MS: m/z 466 (APCI) 68% crude, >99% purity
1-Benzyl-4-hydroxy-5-oxo-4-phenyl-pyrrolidine-3-carboxylic acid methyl ester Benzyl at C1, hydroxy and oxo at C4, phenyl at C4, methyl ester at C3 C20H19NO4 337.37 Not provided; steric hindrance from phenyl may affect reactivity 37% after purification
[1]Benzothieno[2,3-b]pyridine-3-carboxylic acid methyl ester Benzothienopyridine core, methyl ester at C3, nitro substituent C20H20N2O4S 384.45 Not provided; aromatic system may confer fluorescence or binding properties Not reported

*Calculated based on structural formula.

Key Differences and Implications

Substituent Effects on Reactivity: The Cbz group in the target compound enables selective deprotection under hydrogenolysis or acidic conditions, whereas the trifluoromethylphenyl ureido group in enhances metabolic stability and hydrophobic interactions. The methyl ester in all compounds facilitates solubility and downstream hydrolysis to carboxylic acids, critical for prodrug activation .

Spectroscopic Characterization :

  • FTIR and APCI-MS are standard for confirming ester carbonyl stretches (~1675 cm<sup>-1</sup>) and molecular ions (e.g., m/z 466 for ) . The target compound would likely exhibit similar spectral features.

Research Findings and Analytical Techniques

  • GC-MS and FTIR : Widely used for methyl ester identification (e.g., fatty acid methyl esters in ), though less common for pyrrolidine derivatives.


  • Hydrogenation: Pd/C-mediated hydrogenolysis in contrasts with the stability of the Cbz group, which typically requires harsher conditions (e.g., H2/Pd in acetic acid) for removal.

Q & A

Q. What statistical methods are suitable for analyzing batch-to-batch variability in synthesis?

  • Methodological Answer : Apply ANOVA to compare yields across batches. Use principal component analysis (PCA) to correlate impurities with process variables (e.g., stirring rate, reagent stoichiometry). Reference polymer synthesis quality control methods .

Q. How can researchers address low reproducibility in coupling reactions involving pyrrolidine cores?

  • Methodological Answer : Ensure rigorous drying of solvents (e.g., molecular sieves for DMF) and reagents. Titrate active intermediates (e.g., carbodiimides) via FTIR or 19^{19}F NMR (if fluorinated analogs are used). Cross-validate with literature protocols for morpholine-carboxylate couplings .

Advanced Applications

Q. What methodologies enable the use of this compound as a building block for peptide mimetics?

  • Methodological Answer : Incorporate the pyrrolidine scaffold into solid-phase peptide synthesis (SPPS) via Fmoc/t-Bu strategies. Use Mitsunobu reactions for stereospecific hydroxyl group functionalization, as seen in pyrrolo-pyridazine derivatives .

Q. How can researchers assess the compound’s potential in chiral catalysis or enzyme inhibition?

  • Methodological Answer : Screen for enantioselectivity in model reactions (e.g., aldol additions) using CD spectroscopy. For enzyme inhibition, perform kinetic assays (e.g., fluorescence polarization) with serine proteases or kinases, referencing assays from protist or mammalian cell studies .

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